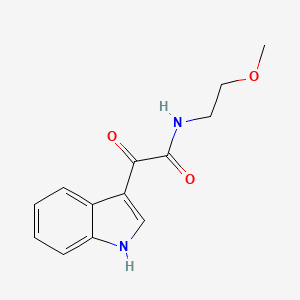![molecular formula C10H13N3OS B2685763 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034553-04-1](/img/structure/B2685763.png)
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-thia-5-azabicyclo[221]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic structure or the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.
科学的研究の応用
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2-thia-5-azabicyclo[2.2.1]heptan-3-one,5-methyl-, (1S,4S)-: This compound shares a similar bicyclic structure but differs in the functional groups attached.
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride: Another bicyclic compound with oxygen and nitrogen atoms, used in different chemical contexts.
Uniqueness
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is unique due to its combination of a sulfur-containing bicyclic structure and a pyrazole ring. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
(2-methylpyrazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-12-9(2-3-11-12)10(14)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKKYCIAZKROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2685682.png)

![4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2685686.png)
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)
![1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2685693.png)
![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)
![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/new.no-structure.jpg)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)


